Methyl 2-amino-4-[(tert-butyldimethylsilyl)oxy]benzoate
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Overview
Description
Methyl 2-amino-4-[(tert-butyldimethylsilyl)oxy]benzoate is an organic compound that features a benzoate ester functional group, an amino group, and a tert-butyldimethylsilyl (TBDMS) protected hydroxyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-[(tert-butyldimethylsilyl)oxy]benzoate typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. The amino group is introduced through nitration followed by reduction, and the esterification is achieved using methanol and an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-[(tert-butyldimethylsilyl)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents such as lithium aluminum hydride.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups using nucleophiles like fluoride ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of deprotected hydroxyl compounds.
Scientific Research Applications
Methyl 2-amino-4-[(tert-butyldimethylsilyl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of methyl 2-amino-4-[(tert-butyldimethylsilyl)oxy]benzoate involves its interaction with molecular targets such as enzymes and receptors. The TBDMS group provides steric protection, allowing selective reactions at other functional groups. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4-hydroxybenzoate: Lacks the TBDMS protection, making it more reactive.
Methyl 2-amino-4-methoxybenzoate: Contains a methoxy group instead of a hydroxyl group, altering its reactivity and solubility.
Methyl 2-amino-4-[(trimethylsilyl)oxy]benzoate: Features a trimethylsilyl group, which is less sterically hindered than the TBDMS group.
Uniqueness
Methyl 2-amino-4-[(tert-butyldimethylsilyl)oxy]benzoate is unique due to the presence of the TBDMS group, which provides enhanced stability and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry .
Properties
Molecular Formula |
C14H23NO3Si |
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Molecular Weight |
281.42 g/mol |
IUPAC Name |
methyl 2-amino-4-[tert-butyl(dimethyl)silyl]oxybenzoate |
InChI |
InChI=1S/C14H23NO3Si/c1-14(2,3)19(5,6)18-10-7-8-11(12(15)9-10)13(16)17-4/h7-9H,15H2,1-6H3 |
InChI Key |
ZGAXDIOSGALDES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)C(=O)OC)N |
Origin of Product |
United States |
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